Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,3,5-Benzenetriamine Hydrochloride
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,3,5-Benzenetriamine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 1,3,5-Benzenetriamine Hydrochloride
1,3,5-Benzenetriamine is a symmetrical aromatic amine that serves as a versatile precursor in the synthesis of a wide array of compounds, from pharmaceuticals to high-performance polymers.[1][2] The formation of its trihydrochloride salt is a common strategy to enhance its stability and aqueous solubility.[3][][5] Understanding the precise three-dimensional arrangement of ions in the crystalline lattice of 1,3,5-benzenetriamine hydrochloride is paramount for several key reasons in drug development and materials science:
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Polymorphism: The existence of different crystal forms (polymorphs) can significantly impact a drug substance's solubility, bioavailability, and stability. A thorough crystallographic analysis is the only definitive method to identify and characterize these forms.
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Hygroscopicity and Stability: The arrangement of molecules and the hydrogen-bonding network within the crystal directly influence its interaction with atmospheric moisture and its overall chemical and physical stability.
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Rational Drug Design: For active pharmaceutical ingredients (APIs), knowledge of the crystal structure can inform the design of co-crystals and new salt forms with tailored physicochemical properties.
Given the absence of a published crystal structure, this guide will proceed with a predictive analysis based on fundamental chemical principles and outline the definitive experimental workflow for its determination.
Predicted Molecular and Crystal Structure
The chemical structure of 1,3,5-benzenetriamine hydrochloride involves the protonation of the three amino groups on the benzene ring by three equivalents of hydrochloric acid.[3][6][7] This results in a tri-cationic species, [C₆H₉(NH₃)₃]³⁺, and three chloride anions, Cl⁻.
Table 1: Key Chemical and Physical Properties of 1,3,5-Benzenetriamine Hydrochloride
| Property | Value | Source |
| CAS Number | 638-09-5 | [][5][8] |
| Molecular Formula | C₆H₁₂Cl₃N₃ | [][5][6] |
| Molecular Weight | 232.54 g/mol | [3][6][8] |
| Appearance | White to light brown or black solid | [8][9] |
| Parent Compound | 1,3,5-Benzenetriamine (CAS: 108-72-5) | [5][10] |
The overall crystal structure will be dictated by the efficient packing of these ions, driven primarily by the formation of a robust network of hydrogen bonds between the ammonium groups (-NH₃⁺) and the chloride anions (Cl⁻). It is anticipated that each ammonium group will act as a hydrogen bond donor, and each chloride ion will act as a hydrogen bond acceptor, leading to a highly interconnected and stable three-dimensional lattice. The symmetrical nature of the [C₆H₉(NH₃)₃]³⁺ cation may favor a high-symmetry crystal system.
Experimental Determination of the Crystal Structure: A Self-Validating Workflow
The definitive method for elucidating the crystal structure of 1,3,5-benzenetriamine hydrochloride is single-crystal X-ray diffraction (SC-XRD) . This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions within the crystal.
Step-by-Step Experimental Protocol for SC-XRD
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Crystal Growth (The Causality of Solvent Choice):
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Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) suitable for X-ray diffraction.
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Protocol:
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Dissolve 1,3,5-benzenetriamine hydrochloride in a minimal amount of a suitable solvent. Given the polar and ionic nature of the salt, polar solvents such as water, methanol, or ethanol are primary candidates. A solvent mixture (e.g., ethanol/water) can also be employed to fine-tune the solubility.
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Employ a slow evaporation technique at room temperature. The rationale behind slow evaporation is to allow for the gradual and ordered deposition of molecules from the solution onto a growing crystal lattice, minimizing defects.
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Alternatively, vapor diffusion can be used. A solution of the compound in a good solvent (e.g., water) is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., isopropanol or acetone). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
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Trustworthiness: The quality of the resulting diffraction data is directly dependent on the quality of the crystal. Visually inspect the crystals under a microscope for well-defined faces and the absence of cracks or twinning.
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Data Collection:
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Objective: To measure the intensities of the X-rays diffracted by the crystal.
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Protocol:
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Mount a suitable single crystal on a goniometer head.
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Place the mounted crystal in the X-ray beam of a diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
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Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure determination.
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Perform a preliminary unit cell determination.
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Proceed with a full data collection by rotating the crystal through a series of angles and recording the diffraction pattern at each step.
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Trustworthiness: Modern diffractometers are equipped with software that assesses data quality in real-time, monitoring parameters such as redundancy and completeness.
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Structure Solution and Refinement:
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Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
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Protocol:
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Process the raw diffraction data to obtain a list of reflection intensities.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the model using full-matrix least-squares refinement. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
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Locate and refine the positions of hydrogen atoms, which are crucial for analyzing the hydrogen-bonding network.
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Trustworthiness: The quality of the final structure is assessed by crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good agreement between the experimental data and the final structural model.
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Visualizing the Workflow
Sources
- 1. CAS 108-72-5: 1,3,5-Triaminobenzene | CymitQuimica [cymitquimica.com]
- 2. 1,3,5-TRIAMINOBENZENE | 108-72-5 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 5. 1,3,5-Triaminobenzene trihydrochloride | C6H12Cl3N3 | CID 19392033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. obires.com [obires.com]
- 9. 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE | 638-09-5 [chemicalbook.com]
- 10. PubChemLite - Benzene-1,3,5-triamine (C6H9N3) [pubchemlite.lcsb.uni.lu]
